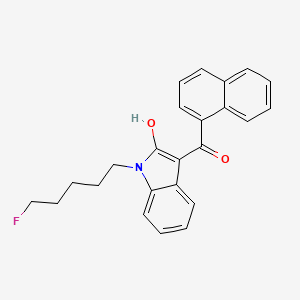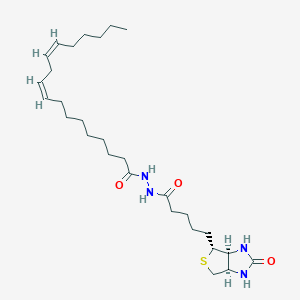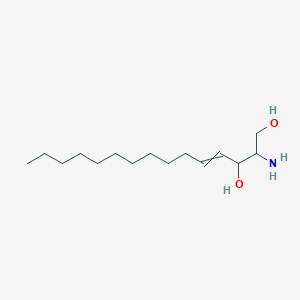
(1-(5-fluoropentyl)-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM2201 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of AM2201, a synthetic cannabinoid. AM2201 itself is a potent CB1 and CB2 receptor agonist, with Ki values of 1.0 nM and 2.6 nM, respectively . the biological actions of its 2-hydroxyindole metabolite remain unknown.
Preparation Methods
The synthetic route to AM2201 2-hydroxyindole metabolite is not explicitly documented. it is expected to be generated during phase I metabolism by cytochrome P450 enzymes, suggesting that it would be detectable in blood and urine .
Chemical Reactions Analysis
The specific reactions undergone by AM2201 2-hydroxyindole metabolite are not well-documented. similar compounds undergo various transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified for this metabolite. Major products formed from these reactions are also not reported.
Scientific Research Applications
AM2201 2-hydroxyindole metabolite is primarily of interest in forensic and research applications. Its potential role in chemistry, biology, medicine, and industry remains to be explored. Researchers may investigate its pharmacological properties, toxicology, and potential therapeutic applications.
Mechanism of Action
The precise mechanism by which AM2201 2-hydroxyindole metabolite exerts its effects is currently unknown. Further studies are needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific comparisons with other similar compounds are not available for AM2201 2-hydroxyindole metabolite, it is essential to consider its uniqueness within the context of synthetic cannabinoids. Further research may reveal distinct features or properties that set it apart from related compounds.
Properties
Molecular Formula |
C24H22FNO2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-21-14-5-4-12-20(21)22(24(26)28)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,28H,1,6-7,15-16H2 |
InChI Key |
DOMFWFXJAVMJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(N(C4=CC=CC=C43)CCCCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)



![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)



![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
